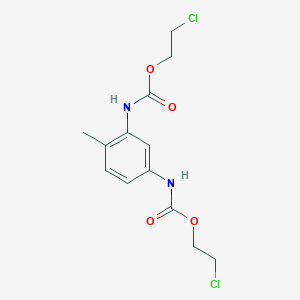
N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is a chemical compound with the molecular formula C13H16Cl2N2O4 and a molecular weight of 335.189 g/mol . This compound is known for its unique structure, which includes a 4-methyl-1,3-phenylene core with two 2-chloroethyl carbamate groups attached. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: The major products of hydrolysis are carbamic acids and the corresponding amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is used in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(3-pyridyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(4-(benzyloxycarbonyl)phenyl carbamate)
- N,N’-(4-Bromo-2-methyl-m-phenylene)bis(2-(4-chlorophenylthio)ethyl carbamate)
Uniqueness
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
57981-07-4 |
|---|---|
Molekularformel |
C13H16Cl2N2O4 |
Molekulargewicht |
335.18 g/mol |
IUPAC-Name |
2-chloroethyl N-[3-(2-chloroethoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-9-2-3-10(16-12(18)20-6-4-14)8-11(9)17-13(19)21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
YMULDBJHQUUQPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCCl)NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


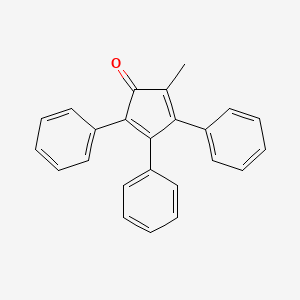

![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)



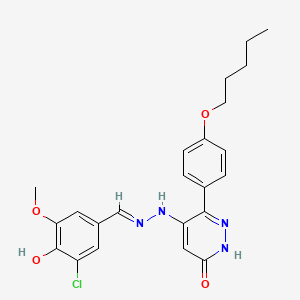

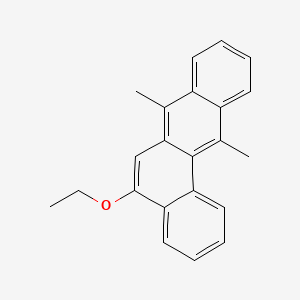

![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)
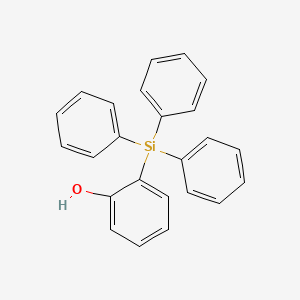
![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)

